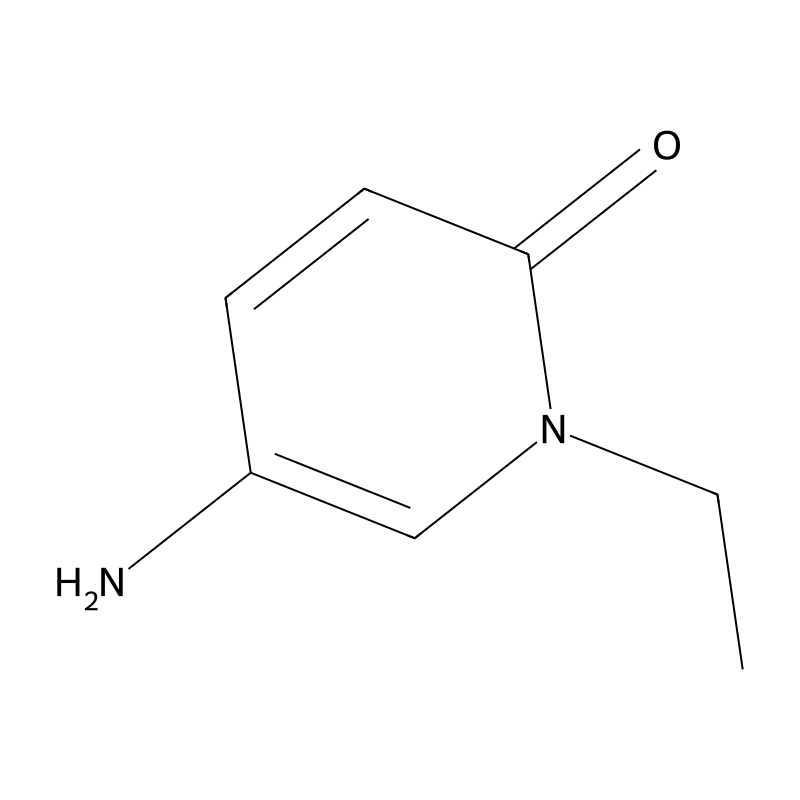5-Amino-1-ethyl-1,2-dihydropyridin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Biochemistry
Scientific Field: Biochemistry Application Summary: In biochemistry, 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is utilized as a biochemical for proteomics research . It serves as a building block in peptide synthesis and protein engineering. Methods of Application: The compound is often used in aqueous or organic solvent systems at controlled temperatures to ensure stability and reactivity. It may be involved in enzymatic reactions or as a substrate for chemical modifications of proteins. Results and Outcomes: The use of this compound in proteomics has enabled the identification of novel protein interactions and functions
Organic Chemistry
Medicinal Chemistry
Scientific Field: Medicinal Chemistry Application Summary: Medicinal chemistry explores the compound’s utility in drug discovery, particularly in the design of molecules with biological activity . Methods of Application: It is incorporated into drug candidates and tested for activity against biological targets, often involving SAR studies to optimize its pharmacological profile. Results and Outcomes: Research has shown that derivatives of pyridinone, the core structure of this compound, exhibit a range of biological activities, which are promising for the development of new medications.
5-Amino-1-ethyl-1,2-dihydropyridin-2-one is an organic compound characterized by its unique structure, which includes a dihydropyridine ring substituted with an amino group and an ethyl group. Its chemical formula is , and it has a molecular weight of 138.17 g/mol. The compound appears as a powder and is known for its potential applications in various fields, including medicinal chemistry and biochemistry .
- Nucleophilic Substitution: The amino group can react with electrophiles, forming new amine derivatives.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines, which are important in synthesizing more complex molecules.
- Cyclization Reactions: The compound may also participate in cyclization reactions, leading to the formation of various nitrogen-containing heterocycles .
The biological activity of 5-amino-1-ethyl-1,2-dihydropyridin-2-one has been explored in various studies. It exhibits potential pharmacological properties, including:
- Antimicrobial Activity: Some derivatives show effectiveness against certain bacterial strains.
- Antioxidant Properties: The compound may possess antioxidant capabilities that help mitigate oxidative stress in biological systems.
- Neuroprotective Effects: Preliminary studies suggest that it could have neuroprotective effects, making it a candidate for research in neurodegenerative diseases .
Several methods have been developed for synthesizing 5-amino-1-ethyl-1,2-dihydropyridin-2-one:
- One-Pot Synthesis: A straightforward method involving the reaction of ethyl acetoacetate with an amine in the presence of a catalyst under reflux conditions.
- Multi-Step Synthesis: This involves intermediate steps where starting materials are transformed through various reactions to yield the final product.
- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing an efficient route to synthesize this compound .
5-Amino-1-ethyl-1,2-dihydropyridin-2-one has several applications:
- Pharmaceuticals: It is being investigated for its potential use as a drug candidate due to its biological activities.
- Biochemical Research: The compound is utilized in proteomics and biochemical assays to study enzyme interactions and metabolic pathways.
- Material Science: Its derivatives may find applications in developing new materials with specific properties .
Research into the interactions of 5-amino-1-ethyl-1,2-dihydropyridin-2-one focuses on how it interacts with biological targets:
- Enzyme Inhibition Studies: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways have shown promising results.
- Receptor Binding Studies: The compound's affinity for various receptors is being studied to understand its potential therapeutic effects better .
Several compounds share structural similarities with 5-amino-1-ethyl-1,2-dihydropyridin-2-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminomethylpyridinone | Contains an amino group on the pyridine ring | Known for distinct antimicrobial properties |
| 4-Aminoquinoline | A fused ring structure with an amino group | Exhibits significant antimalarial activity |
| 2-Aminopyridine | Simple amino substitution on pyridine | Used primarily in organic synthesis |
Uniqueness of 5-Amino-1-Ethyl-1,2-Dihydropyridin-2-One:
Unlike the compounds listed above, 5-amino-1-ethyl-1,2-dihydropyridin-2-one's dihydropyridine structure allows for unique reactivity patterns and biological activities that may not be present in simpler or differently substituted compounds. Its potential as a pharmaceutical agent further distinguishes it from similar compounds .








